2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a pyrazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents and conditions include:
Oxadiazole formation: Cyclization of hydrazides with nitriles under acidic or basic conditions.
Pyrazole formation: Condensation of hydrazines with 1,3-diketones or β-keto esters.
Coupling reactions: Use of coupling agents like EDCI or DCC to link the oxadiazole and pyrazole intermediates.
Functionalization: Introduction of the acetamide group through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Hydrolysis: Hydrolysis of the acetamide group to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while hydrolysis of the acetamide group would produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide: Unique due to its combination of oxadiazole, pyrazole, and acetamide functional groups.
Other oxadiazole derivatives: May lack the pyrazole or acetamide groups, leading to different chemical and biological properties.
Other pyrazole derivatives: May lack the oxadiazole or acetamide groups, affecting their reactivity and applications.
Properties
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2S/c1-12-5-4-6-14(9-12)20-26-21(31-28-20)18-19(24)29(27-22(18)32-3)11-17(30)25-16-10-15(23)8-7-13(16)2/h4-10H,11,24H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNIZXGUPHJPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=CC(=C4)Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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